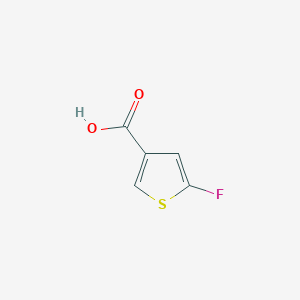

5-fluorothiophene-3-carboxylic Acid

Descripción

5-Fluorothiophene-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₅H₃FO₂S (calculated molecular weight: 146.07 g/mol). It features a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring. Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group, making it valuable in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

5-fluorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSBJQHFDINTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356036 | |

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-50-2 | |

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to achieve selective fluorination at the 3-position . Another approach involves the use of N-fluorodibenzenesulfonimide as a fluorinating agent .

Industrial Production Methods: Industrial production of 5-fluorothiophene-3-carboxylic acid may involve large-scale fluorination processes using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

5-Fluorothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 5-fluorothiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic Acid (CAS: 1160720-52-4)

- Molecular Formula : C₇H₅F₃O₂S

- Molecular Weight : 210.07 g/mol (calculated)

- Key Differences: The trifluoroethyl group introduces greater steric bulk and electronegativity compared to a single fluorine atom. This enhances lipophilicity and may improve binding affinity in hydrophobic environments, such as enzyme active sites. However, its discontinued status (noted as "Descatalogado" in ) limits current applications .

Thiophene-3-acetic Acid (CAS: 6964-21-2)

- Molecular Formula : C₆H₆O₂S

- Molecular Weight : 142.17 g/mol

- Key Differences : The acetic acid group (‑CH₂COOH) at the 3-position introduces a methylene spacer, reducing electronic conjugation with the thiophene ring. This spacer may decrease acidity (pKa ~4.5–5.0) compared to 5-fluorothiophene-3-carboxylic acid (estimated pKa ~2.5–3.0) .

5-(4-Fluorophenyl)-3-(Tosylamino)thiophene-2-carboxylic Acid

- Molecular Formula: C₁₈H₁₄FNO₄S₂

- Molecular Weight : 399.44 g/mol

- Key Differences : The fluorine is located on a phenyl ring rather than the thiophene core. The sulfonamide group (‑NHSO₂C₆H₄CH₃) adds hydrogen-bonding capability and steric hindrance, making this compound suitable for targeting sulfonamide-sensitive enzymes .

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS: 1803609-89-3)

- Molecular Formula: C₅H₄ClNO₄S₂

- Molecular Weight : 241.67 g/mol

- Key Differences : Chlorine (larger atomic radius than fluorine) at the 5-position and a sulfamoyl group (‑SO₂NH₂) at the 2-position create distinct electronic and steric effects. Chlorine’s lower electronegativity reduces the carboxylic acid’s acidity compared to the fluorine analog .

5-Formylthiophene-3-carboxylic Acid (CAS: 89324-44-7)

- Molecular Formula : C₆H₄O₃S

- Molecular Weight : 156.16 g/mol

- Key Differences : The formyl group (‑CHO) at the 5-position is highly reactive, enabling nucleophilic additions or condensations. This contrasts with fluorine’s inertness, making the formyl derivative more versatile in synthetic chemistry but less stable under basic conditions .

Actividad Biológica

5-Fluorothiophene-3-carboxylic acid (5-FTCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of 5-FTCA, including its mechanisms of action, structure-activity relationships, and related case studies.

Chemical Structure and Properties

5-FTCA has the molecular formula C₅H₃FO₂S and a molecular weight of approximately 146.14 g/mol. The compound features a thiophene ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of fluorine enhances the compound's reactivity and biological activity, particularly in terms of lipophilicity and cellular uptake.

The biological activity of 5-FTCA is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders, including schizophrenia. Structure-activity relationship (SAR) studies have demonstrated that small substituents on the thiophene ring can significantly influence inhibitory potency. For instance, 5-FTCA exhibits low micromolar inhibitory potency with an IC50 value of approximately 7.8 µM .

Table 1: Inhibitory Potency of Thiophene Derivatives on DAO

| Compound Name | IC50 (µM) |

|---|---|

| Thiophene-3-carboxylic acid | 4.4 |

| 5-Fluorothiophene-3-carboxylic acid | 7.8 |

| 5-Chlorothiophene-3-carboxylic acid | 2.0 |

| 5-Methylthiophene-3-carboxylic acid | 10.0 |

Antimicrobial Properties

Research has indicated that derivatives of 5-FTCA exhibit significant antimicrobial activity. The fluorine atom is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

Anticancer Potential

In addition to its antimicrobial properties, 5-FTCA has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

- D-Amino Acid Oxidase Inhibition : A study highlighted the effectiveness of thiophene-based compounds, including 5-FTCA, as DAO inhibitors. The research utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions between the inhibitors and DAO, revealing critical insights into their mechanisms of action .

- Antimicrobial Activity : A series of experiments evaluated the antibacterial properties of various derivatives of 5-FTCA against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 5-position significantly influenced antibacterial efficacy, with certain derivatives exhibiting enhanced potency compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.